Cas no 332897-56-0 (8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 1H-Purine-2,6-dione, 8-(dimethylamino)-3,7-dihydro-7-(2-methoxyethyl)-3-methyl-
- Oprea1_704163
- AB01295342-01
- SR-01000906602
- AKOS001296794
- Z223814082
- 332897-56-0
- NCGC00290719-01
- Oprea1_038715
- F0372-0687
- SR-01000906602-1
- AKOS037491939
- 8-(dimethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
-
- インチ: 1S/C11H17N5O3/c1-14(2)10-12-8-7(16(10)5-6-19-4)9(17)13-11(18)15(8)3/h5-6H2,1-4H3,(H,13,17,18)
- InChIKey: XAHLULPWCORYGB-UHFFFAOYSA-N
- ほほえんだ: N1(CCOC)C2=C(N(C)C(=O)NC2=O)N=C1N(C)C
計算された属性
- せいみつぶんしりょう: 267.133
- どういたいしつりょう: 267.133
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 375
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.7Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 9.54±0.70(Predicted)
8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0372-0687-10mg |
8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332897-56-0 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F0372-0687-50mg |
8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332897-56-0 | 90%+ | 50mg |
$240.0 | 2023-05-17 | |
Life Chemicals | F0372-0687-5mg |
8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332897-56-0 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
Life Chemicals | F0372-0687-100mg |
8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332897-56-0 | 90%+ | 100mg |
$372.0 | 2023-05-17 | |
Life Chemicals | F0372-0687-2mg |
8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332897-56-0 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F0372-0687-3mg |
8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332897-56-0 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F0372-0687-2μmol |
8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332897-56-0 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F0372-0687-25mg |
8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332897-56-0 | 90%+ | 25mg |
$163.5 | 2023-05-17 | |
Life Chemicals | F0372-0687-40mg |
8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332897-56-0 | 90%+ | 40mg |
$210.0 | 2023-05-17 | |
Life Chemicals | F0372-0687-20μmol |
8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332897-56-0 | 90%+ | 20μl |
$118.5 | 2023-05-17 |
8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
4. Book reviews
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報
Introduction to 8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and Its Significance in Modern Chemical Biology
The compound with the CAS number 332897-56-0, identified as 8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, represents a fascinating molecule in the realm of chemical biology. This heterocyclic compound, featuring a purine core structure, has garnered significant attention due to its unique pharmacophoric features and potential applications in medicinal chemistry and drug discovery. The intricate arrangement of functional groups, including dimethylamino, 2-methoxyethyl, and methyl substituents, contributes to its distinctive chemical properties and biological activities.
Recent advancements in the field of chemical biology have highlighted the importance of purine derivatives in developing novel therapeutic agents. Purines are fundamental nucleobases in DNA and RNA, and their derivatives exhibit a wide spectrum of biological functions. The compound in question, 8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, has been studied for its potential role in modulating various biological pathways. Its structural features suggest that it may interact with enzymes and receptors involved in metabolic processes, inflammation, and cell signaling.
One of the most compelling aspects of this compound is its ability to serve as a scaffold for further derivatization. The presence of multiple reactive sites allows chemists to modify its structure to enhance its pharmacological properties. For instance, the dimethylamino group can be targeted for optimization to improve solubility and bioavailability, while the 2-methoxyethyl side chain offers opportunities for fine-tuning interactions with biological targets. These features make it an attractive candidate for structure-activity relationship (SAR) studies.
In the context of drug discovery, the compound has been explored for its potential antiviral and anticancer properties. Preliminary studies indicate that it may inhibit key enzymes involved in viral replication or cancer cell proliferation. The tetrahydro-1H-purine-2,6-dione core is particularly noteworthy, as it mimics natural purine derivatives and can potentially interfere with enzyme-substrate binding. This has led to investigations into its efficacy against viruses such as HIV and hepatitis C.
Moreover, the compound's potential role in modulating inflammatory pathways has not been overlooked. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders and autoimmune conditions. By targeting inflammatory mediators and signaling pathways, this purine derivative may offer therapeutic benefits. Research is ongoing to elucidate its exact mechanisms of action and to identify optimal dosing regimens.
The synthesis of 8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione presents an interesting challenge for synthetic chemists. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve the desired product. The complexity of its synthesis underscores the ingenuity required in modern drug development.
As computational methods advance, virtual screening techniques are being increasingly utilized to identify promising candidates like this one. Molecular docking simulations can predict how the compound interacts with biological targets at the atomic level. These simulations have already provided valuable insights into its potential binding affinities and mode of action. Such computational approaches complement traditional experimental methods and accelerate the drug discovery process.
The regulatory landscape for novel compounds like 8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is stringent but well-established. Ensuring compliance with Good Manufacturing Practices (GMP) and conducting rigorous preclinical studies are essential steps before human trials can begin. The safety and efficacy of any new therapeutic agent must be thoroughly validated before it can reach patients.
In conclusion,8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione represents a promising candidate for further research in chemical biology and drug discovery. Its unique structural features and potential biological activities make it a valuable tool for investigating new therapeutic strategies. As research continues to uncover its full potential,CAS number 332897-56-0 will undoubtedly play a significant role in advancing our understanding of disease mechanisms and developing innovative treatments.
332897-56-0 (8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione) 関連製品
- 1478194-96-5(tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate)
- 2200281-01-0(4-Acetamido-2',4'-dinitro-5'-methyldiphenyl sulphone)
- 2172169-16-1(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-4-methylpiperidine-3-carboxylic acid)
- 1270558-78-5(4-fluoro-2-(piperidin-2-yl)phenol)
- 2803856-85-9(3-(2-Phenylethyl)morpholine hydrochloride)
- 2229509-12-8(2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine)
- 946314-69-8(2-methylpropyl N-(4-{2-4-(furan-2-carbonyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)carbamate)
- 1286695-48-4(N-(3-methanesulfonamidophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide)
- 2091136-83-1(Cyclobutanecarboxylic acid, 3-(chlorosulfonyl)-, 1,1-dimethylethyl ester)
- 303145-50-8(2-Methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide)




